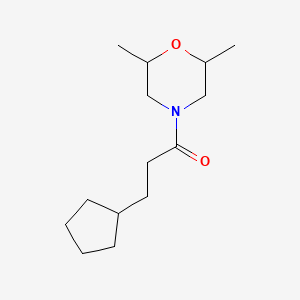
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide, also known as BZTH, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BZTH is a heterocyclic compound that belongs to the family of thiazoles and benzothiadiazoles. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide exerts its biological activity by binding to specific targets in cells. It has been found to bind to tubulin, a protein that plays a critical role in cell division. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in cell death.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in cells. It induces DNA damage, activates caspases, and upregulates pro-apoptotic proteins such as Bax and p53. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also inhibits NF-κB, a transcription factor that plays a critical role in inflammation and cancer. NF-κB inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide also exhibits cytotoxicity at high concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide. One potential application is in cancer therapy. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has exhibited anti-inflammatory effects in vitro, and further research is needed to evaluate its efficacy in vivo. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has potential applications in antiviral therapy, as it has been found to exhibit activity against several viruses, including influenza and herpes simplex virus. Further research is needed to evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 5-benzyl-2-aminothiazole with 2-chloro-1,3-benzothiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16(12-6-7-15-14(9-12)20-21-24-15)19-17-18-10-13(23-17)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFSUFOLJLHIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)

![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)

![3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5039866.png)